2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Precursors of Purine Analogs
Research on the synthesis of 4- and 5-disubstituted 1-benzylimidazoles reveals the process of creating important precursors for purine analogs. The study outlines a method involving the reaction of benzylisonitrile with diaminomaleonitrile, leading to the production of imidazoles and subsequently, purine derivatives through specific reaction conditions. This research could provide a foundation for synthesizing related compounds, including the target molecule, by highlighting the synthetic pathways and chemical reactions involved in creating complex structures (Alves, Proença, & Booth, 1994).
Pharmacological Applications
Another study on the synthesis of "3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole" as a nonacidic antiinflammatory and analgesic agent demonstrates the potential pharmacological applications of related compounds. The methodology described for the one-pot synthesis of this compound and its usage in pharmacokinetics and metabolism studies could serve as a model for exploring the medical applications of the target compound (Odasso & Toja, 1983).
Antiinflammatory and Analgesic Activities
The development and evaluation of novel 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles for their antiinflammatory properties highlight another significant application. These compounds were synthesized and tested across various models, showcasing the process of identifying and evaluating new nonacidic antiinflammatory agents. This approach is relevant for assessing the therapeutic potential of related compounds, including the one of interest (Toja, Selva, & Schiatti, 1984).
Molecular Design and Hypoglycemic Activity
A study on the molecular design and synthesis of thiazolidine-2,4-diones from imidazopyridine thiazolidine derivatives reveals insights into the hypoglycemic activity of such compounds. This research could inform the design and evaluation of the target compound for potential hypoglycemic effects, demonstrating the intersection of synthetic chemistry and pharmacology in developing new therapeutic agents (Oguchi et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-13-14(2)26-17-18(23(3)21(29)24(19(17)28)10-5-11-27)22-20(26)25(13)12-15-6-8-16(30-4)9-7-15/h6-9,27H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLDLAZMGLFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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